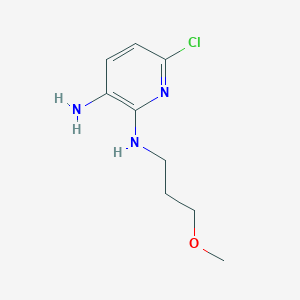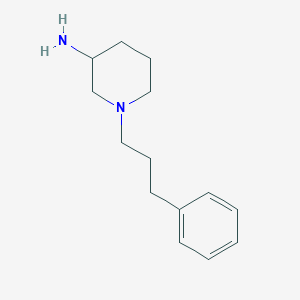![molecular formula C18H18N6O4 B8482558 Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate](/img/structure/B8482558.png)
Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate
描述
Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate is a chemical compound with the molecular formula C18H18N6O4 It is a derivative of pteroic acid, which is a key component in the biosynthesis of folic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate typically involves the reaction of pteroic acid with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as ethanol or methanol. The process may also involve steps such as purification and crystallization to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents such as dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
科学研究应用
Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in the biosynthesis of folic acid and its potential effects on cellular metabolism.
Medicine: Investigated for its potential therapeutic applications, including as an antifolate agent in cancer treatment.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of enzymes involved in folic acid metabolism, thereby affecting cellular processes such as DNA synthesis and repair. The compound’s effects are mediated through its binding to active sites on target enzymes, leading to changes in their activity and function .
相似化合物的比较
Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate can be compared with other similar compounds, such as:
Pteroic Acid: The parent compound, which is a key intermediate in the biosynthesis of folic acid.
Methotrexate: A well-known antifolate agent used in cancer therapy, which also targets folic acid metabolism.
Folic Acid: An essential vitamin involved in numerous biological processes, including DNA synthesis and repair.
Its ability to interact with enzymes involved in folic acid metabolism makes it a valuable compound for research and therapeutic purposes .
属性
分子式 |
C18H18N6O4 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC 名称 |
ethyl 4-[(2-acetamido-4-oxo-3H-pteridin-6-yl)methylamino]benzoate |
InChI |
InChI=1S/C18H18N6O4/c1-3-28-17(27)11-4-6-12(7-5-11)19-8-13-9-20-15-14(22-13)16(26)24-18(23-15)21-10(2)25/h4-7,9,19H,3,8H2,1-2H3,(H2,20,21,23,24,25,26) |
InChI 键 |
KKTNOXVVQIIOML-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)NC(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
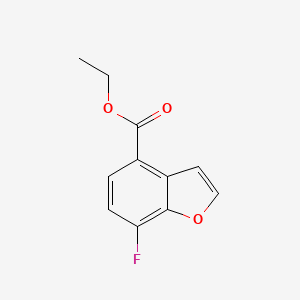


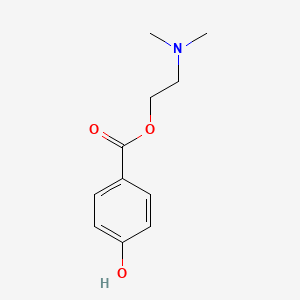
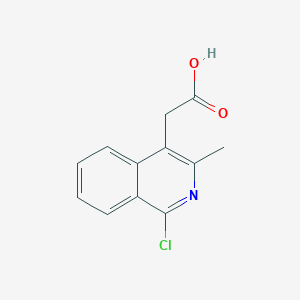
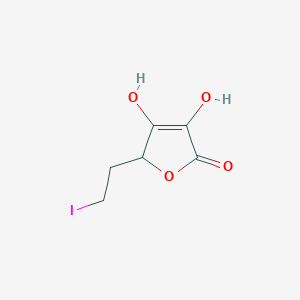

![9-Cyclopropyl-6-(4-fluoro-3-iodophenyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B8482534.png)
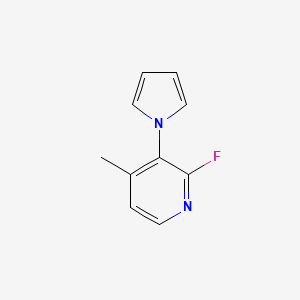
![[(Diphenylmethyl)sulfanyl]acetyl chloride](/img/structure/B8482550.png)

